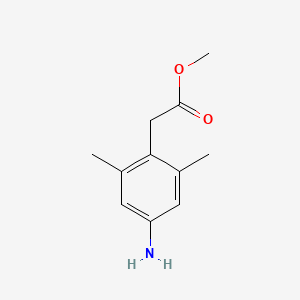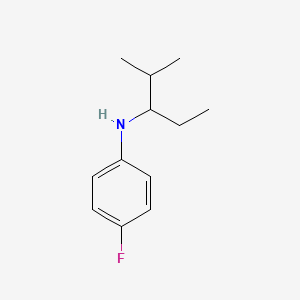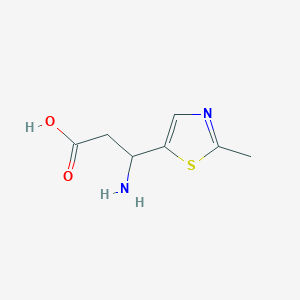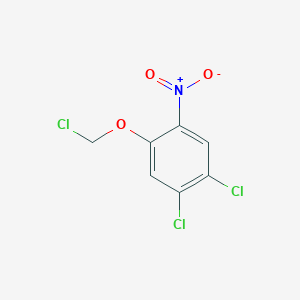
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is a chiral amine compound with the molecular formula C12H17N. It is a derivative of naphthalene and is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves the reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone can be achieved using a chiral borane reagent in the presence of a chiral ligand . The reaction is typically carried out under mild conditions, such as room temperature, to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation of enantiomers. The compound can be synthesized in large quantities using batch or continuous flow reactors, followed by purification using HPLC .
化学反応の分析
Types of Reactions
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or ketone.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
Chemistry
In chemistry, (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is used as a chiral building block for the synthesis of complex organic molecules. It is also employed in the development of chiral catalysts and ligands for asymmetric synthesis.
Biology
The compound has applications in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the design and synthesis of pharmaceutical compounds, including potential treatments for neurological disorders .
Industry
Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
作用機序
The mechanism of action of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-(-)-1-(1-Naphthyl)ethylamine
- 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol
- 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanone
Uniqueness
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is unique due to its chiral nature and specific structural features. Its ability to act as a chiral building block and its potential therapeutic applications distinguish it from other similar compounds .
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8,13H2,1H3/t9-,11?/m0/s1 |
InChIキー |
JBAVTFHQSFAWBO-FTNKSUMCSA-N |
異性体SMILES |
C[C@@H](C1CCCC2=CC=CC=C12)N |
正規SMILES |
CC(C1CCCC2=CC=CC=C12)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13248741.png)
![6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13248744.png)






![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride](/img/structure/B13248795.png)
![2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13248802.png)


![2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13248808.png)
